molecular formula C19H16F3N3O3 B11111363 N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]benzamide

N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]benzamide

Cat. No.: B11111363
M. Wt: 391.3 g/mol
InChI Key: AWJZOVBMSRWBLB-UHFFFAOYSA-N
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Description

N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]benzamide is a complex organic compound with the molecular formula C14H14F3N3O3 This compound is characterized by the presence of an imidazolidinone ring, a trifluoromethyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Imidazolidinone Ring: This step involves the reaction of a suitable amine with a carbonyl compound to form the imidazolidinone ring.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the imidazolidinone intermediate with a benzoyl chloride derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of catalysts, optimization of reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under mild conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides or imidazolidinones.

Scientific Research Applications

N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The imidazolidinone ring may interact with nucleophilic sites on proteins or nucleic acids, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[2,5-dioxo-1-(2-phenylethyl)imidazolidin-4-yl]acetamide
  • N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]cyclohexanecarboxamide

Uniqueness

N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H16F3N3O3

Molecular Weight

391.3 g/mol

IUPAC Name

N-[2,5-dioxo-1-(2-phenylethyl)-4-(trifluoromethyl)imidazolidin-4-yl]benzamide

InChI

InChI=1S/C19H16F3N3O3/c20-19(21,22)18(23-15(26)14-9-5-2-6-10-14)16(27)25(17(28)24-18)12-11-13-7-3-1-4-8-13/h1-10H,11-12H2,(H,23,26)(H,24,28)

InChI Key

AWJZOVBMSRWBLB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCN2C(=O)C(NC2=O)(C(F)(F)F)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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